![molecular formula C21H22N4O B5541236 3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)
3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine
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Overview
Description
Synthesis Analysis
The synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives, closely related to "3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine," involves novel synthetic methodologies that allow for efficient and selective formation of these complex molecules. A notable example includes the simple and efficient synthesis approach using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, showcasing a methodology that could be adapted for the synthesis of the target compound (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The structural characterization of compounds similar to "3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine" often involves advanced spectroscopic techniques. For example, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole through IR, NMR, and UV-vis spectroscopy, complemented by single-crystal X-ray diffraction and quantum chemical calculations, provides insights into the molecular structure that can be relevant for understanding our target compound (Özdemir, Dayan, & Demirmen, 2016).
Chemical Reactions and Properties
The chemical reactivity of "3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine" and its derivatives can be understood through studies on similar compounds. For instance, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine derivatives demonstrates the potential for diverse functional group transformations and the formation of valuable products, which may apply to the target compound (Rao, Mai, & Song, 2017).
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
A New Three-Carbon Synthon for Efficient Synthesis
The novel three-carbon synthon 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloroacetone for synthesizing benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines is reported. This route is a general and efficient approach for heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores, showcasing the importance of such compounds in the synthesis of complex heterocyclic structures (Katritzky et al., 2000).
Chemical Intermediate for Medicinal Chemistry
C2-Functionalized Imidazo[1,2-a]pyridine in Medicinal Chemistry
Imidazo[1,2-a]pyridine is highlighted as a privileged scaffold in medicinal chemistry, with a wide range of biological activities. The synthesis and medicinal relevance of C2-functionalized derivatives of Imidazo[1,2-a]pyridine, showcasing its critical role as a chemical intermediate in the development of therapeutic agents, are discussed (Sharma & Prasher, 2022).
Molecular Sensing and Detection
A Novel Fluorescence Sensor for Hydrazine
A new sensor for hydrazine based on an imidazo[1,2-a]pyridine dye is investigated. The sensor demonstrates selective detection of hydrazine in the presence of common small molecules, metal ions, and anions in aqueous environments. This showcases the compound's potential application in the development of selective fluorescence-based sensors (Li et al., 2018).
Catalysis and Organic Synthesis
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines
A highly efficient synthesis method for 3-formyl imidazo[1,2-a]pyridine under Cu-catalyzed aerobic oxidative conditions is disclosed. This represents a novel activation mode of ethyl tertiary amines, showcasing the compound's role in facilitating catalytic processes in organic synthesis (Rao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(18-8-4-10-22-14-18)25-12-5-9-19(16-25)20-23-11-13-24(20)15-17-6-2-1-3-7-17/h1-4,6-8,10-11,13-14,19H,5,9,12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENFJYFHJPANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)C3=NC=CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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